Fortuneanoside J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fortuneanoside J is a dibenzofuran glycoside isolated from the fruit of Pyracantha fortuneana (MAXIM) LI. It is one of the six new dibenzofuran glycosides identified from this plant, alongside fortuneanosides G, H, I, K, and L . This compound has shown potent tyrosinase-inhibitory activity, making it a subject of interest in the field of natural product chemistry and pharmacology .
Preparation Methods
Fortuneanoside J is typically isolated from the dried fruit of Pyracantha fortuneana. The extraction process involves using a 60% (v/v) ethanol extract, followed by column chromatography and preparative reverse-phase high-performance liquid chromatography (HPLC) . The structure of this compound was elucidated through extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Fortuneanoside J undergoes various chemical reactions, including oxidation, reduction, and substitution. The common
Properties
Molecular Formula |
C20H22O11 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(1,7-dihydroxy-6,8-dimethoxydibenzofuran-4-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O11/c1-27-10-5-7-12-8(22)3-4-9(18(12)31-17(7)19(28-2)14(10)24)29-20-16(26)15(25)13(23)11(6-21)30-20/h3-5,11,13,15-16,20-26H,6H2,1-2H3/t11-,13-,15+,16-,20-/m1/s1 |
InChI Key |
YYJZMTBXHDRYKZ-VWPIWUSOSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=CC(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C=CC(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.